Methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate
Overview
Description
Methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenoxy group, and an azetidinyl ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the fluorobenzyl and methoxyphenoxy groups. Common synthetic routes may involve:
Formation of the Azetidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Methoxyphenoxy Group: This can be done through etherification reactions using methoxyphenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate
- Methyl 4-[1-(4-fluorobenzyl)-3-(4-chlorophenoxy)-4-oxo-2-azetidinyl]benzoate
Uniqueness
Methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl and methoxyphenoxy groups, along with the azetidinyl ring, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 4-[1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5/c1-30-20-11-13-21(14-12-20)32-23-22(17-5-7-18(8-6-17)25(29)31-2)27(24(23)28)15-16-3-9-19(26)10-4-16/h3-14,22-23H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTMQBPNEPHVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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